molecular formula C7H4Br2ClNO B8227020 2,6-Dibromo-N-hydroxybenZimidoyl chloride

2,6-Dibromo-N-hydroxybenZimidoyl chloride

Cat. No.: B8227020
M. Wt: 313.37 g/mol
InChI Key: SJPBKLNIFNOKOD-XFFZJAGNSA-N
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Description

2,6-Dibromo-N-hydroxybenZimidoyl chloride is an organic compound with a complex structure that includes bromine, chlorine, and hydroxyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the 2 and 6 positions on the benzene ring

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and chlorination processes, utilizing efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-N-hydroxybenZimidoyl chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromine atoms or convert the N-hydroxycarboximidoyl chloride group to other functional groups.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce dehalogenated compounds, and substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

2,6-Dibromo-N-hydroxybenZimidoyl chloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and interactions with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-N-hydroxybenZimidoyl chloride involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity to specific targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-dibromo-N-hydroxybenzenecarboximidoyl chloride: Similar structure but without the (1Z) configuration.

    2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride: Chlorine atoms instead of bromine.

    2,6-dibromo-N-methoxybenzenecarboximidoyl chloride: Methoxy group instead of hydroxyl.

Uniqueness

2,6-Dibromo-N-hydroxybenZimidoyl chloride is unique due to its specific configuration and combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

(1Z)-2,6-dibromo-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClNO/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPBKLNIFNOKOD-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=NO)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Br)/C(=N/O)/Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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